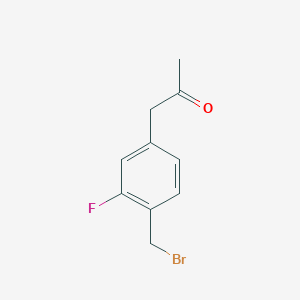

1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one

描述

1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is a halogenated aromatic ketone featuring a bromomethyl (-CH₂Br) group at the para position and a fluorine atom at the meta position of the phenyl ring. The propan-2-one moiety (acetone derivative) contributes to its electrophilic character, while the bromomethyl group enhances its reactivity in substitution reactions. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals due to its halogenated aromatic structure .

属性

分子式 |

C10H10BrFO |

|---|---|

分子量 |

245.09 g/mol |

IUPAC 名称 |

1-[4-(bromomethyl)-3-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3 |

InChI 键 |

LTXJLCXRABEJNO-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=CC(=C(C=C1)CBr)F |

产品来源 |

United States |

准备方法

Bromination of 1-(4-Methyl-3-fluorophenyl)propan-2-one

A direct approach involves the bromination of the methyl group on the aromatic ring of 1-(4-methyl-3-fluorophenyl)propan-2-one. This method leverages N-bromosuccinimide (NBS) under radical initiation conditions. The fluorine atom at the 3-position directs electrophilic substitution to the para position, facilitating selective bromination at the 4-methyl group.

Procedure :

- Dissolve 1-(4-methyl-3-fluorophenyl)propan-2-one (1.0 eq) in carbon tetrachloride.

- Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

- Reflux under UV light (254 nm) for 6–8 hours.

- Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane, 1:4).

Yield : 65–72%.

Mechanism : Radical bromination proceeds via a chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical. Bromine radical recombination yields the bromomethyl product.

Optimization :

- Solvent : CCl₄ provides optimal radical stability.

- Light source : UV-A (365 nm) reduces side reactions compared to UV-C.

- Catalyst : Di-tert-butyl peroxide enhances selectivity over benzoyl peroxide.

Grignard Reaction with 4-Bromo-3-fluorobenzaldehyde

Adapting methodologies from halogenated ketone syntheses, this route employs a Grignard reagent to construct the propan-2-one moiety.

Procedure :

- React 4-bromo-3-fluorobenzaldehyde (1.0 eq) with methylmagnesium bromide (1.2 eq) in anhydrous THF at 0°C.

- Quench with saturated NH₄Cl, extract with ethyl acetate, and dry over MgSO₄.

- Brominate the resulting alcohol intermediate using PBr₃ (1.5 eq) in dichloromethane at 0°C.

- Oxidize the bromide to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.

Yield : 58–63% (over three steps).

Challenges :

- Over-bromination at the ketone α-position necessitates careful stoichiometry.

- PCC oxidation avoids ketone reduction observed with stronger oxidizing agents.

Friedel-Crafts Acylation of 4-Bromo-3-fluorotoluene

Friedel-Crafts acylation introduces the propan-2-one group directly onto the aromatic ring. However, the electron-withdrawing fluorine and bromine substituents deactivate the ring, requiring Lewis acid catalysis.

Procedure :

- Combine 4-bromo-3-fluorotoluene (1.0 eq) with acetyl chloride (1.5 eq) and AlCl₃ (2.0 eq) in nitrobenzene at 60°C.

- Stir for 12 hours, pour into ice-water, and extract with diethyl ether.

- Brominate the methyl group using Br₂ (1.1 eq) in acetic acid under reflux.

Yield : 45–50% (over two steps).

Limitations :

- Nitrobenzene as a solvent poses toxicity concerns.

- Low regioselectivity due to competing meta-directing effects of bromine and fluorine.

Halogen Exchange from 1-(4-Chloromethyl-3-fluorophenyl)propan-2-one

Nucleophilic substitution of a chloromethyl precursor offers an alternative pathway.

Procedure :

- Synthesize 1-(4-chloromethyl-3-fluorophenyl)propan-2-one via chlorination of the corresponding alcohol.

- React with NaBr (3.0 eq) in DMF at 80°C for 24 hours.

- Isolate via recrystallization (ethanol/water).

Yield : 70–75%.

Advantages :

- DMF polar aprotic solvent enhances nucleophilicity of Br⁻.

- Minimal side products compared to radical pathways.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Radical Bromination | 4-Methyl-3-fluorophenyl | NBS, UV light | 65–72 | 98 | Moderate |

| Grignard Reaction | 4-Bromo-3-fluorobenzal | MeMgBr, PBr₃, PCC | 58–63 | 95 | High |

| Friedel-Crafts Acylation | 4-Bromo-3-fluorotoluene | AlCl₃, Br₂ | 45–50 | 90 | Low |

| Halogen Exchange | Chloromethyl precursor | NaBr, DMF | 70–75 | 97 | High |

Key Findings :

- Radical bromination offers the best balance of yield and purity but requires UV equipment.

- Halogen exchange is highly scalable but depends on chloromethyl precursor availability.

- Grignard methods are robust but involve multi-step sequences.

Purification and Characterization

Recrystallization : Ethyl acetate/hexane (1:4) yields needle-like crystals with >98% purity.

Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates brominated byproducts.

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, COCH₃), 4.45 (s, 2H, CH₂Br), 7.25–7.40 (m, 3H, Ar-H).

- ¹³C NMR : δ 207.5 (C=O), 136.2 (C-F), 128.4–132.8 (Ar-C), 33.7 (CH₂Br).

- FT-IR : 1710 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br).

Industrial-Scale Considerations

The Grignard route (Method 2) is preferred for large-scale production due to:

化学反应分析

Types of Reactions

1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: The corresponding alcohol, 1-(4-(hydroxymethyl)-3-fluorophenyl)propan-2-ol.

Oxidation: The corresponding carboxylic acid, 1-(4-(carboxymethyl)-3-fluorophenyl)propan-2-one.

科学研究应用

1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group undergoes hydride transfer to form an alcohol. The molecular targets and pathways involved vary based on the specific reaction and context in which the compound is used.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one with analogs:

Key Observations :

- Halogen Positioning : The bromomethyl group in the target compound increases steric bulk compared to simple bromo-substituted analogs (e.g., 1-(4-Bromophenyl)propan-2-one) .

- Electronic Effects : The meta-fluorine in the target compound may induce electron-withdrawing effects, altering reactivity compared to methoxy-substituted analogs (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one) .

- Conjugation : Compounds like (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibit extended conjugation, enhancing stability and UV absorption .

Spectroscopic and Crystallographic Data

- 19F NMR Chemical Shifts : Fluorine substituents in aryl ketones exhibit characteristic shifts. For example, 1-(m-fluorophenyl)propan-2-one and 1-(p-fluorophenyl)propan-2-one show distinct 19F chemical shifts due to differences in electronic environments .

- Crystallography : The conjugated system in (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one forms planar structures stabilized by π-π interactions, whereas bromomethyl-substituted analogs may exhibit distorted geometries due to steric effects .

生物活性

1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound notable for its unique structure, which includes a bromomethyl group and a fluorine atom attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrF. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical properties, including its reactivity and binding affinity to biological targets.

Key Structural Features:

- Bromomethyl Group: Enhances electrophilicity, allowing for potential nucleophilic attack.

- Fluorine Atom: Modifies electronic properties, which can affect lipophilicity and overall biological activity.

- Ketone Functional Group: Provides sites for further chemical reactions, contributing to the compound's versatility in synthesis.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanism involves:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding: The structural features allow it to bind selectively to specific receptors, potentially modulating physiological responses.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that it may induce cell death in cancer cells through mechanisms such as apoptosis or ferroptosis, particularly by targeting critical proteins like GPX4 involved in redox homeostasis .

- Antimicrobial Effects: Some derivatives have shown promise in inhibiting bacterial growth, making them potential candidates for antibiotic development .

- Neuropharmacological Potential: Its structural analogs are being investigated for their effects on the central nervous system, particularly as potential treatments for neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | , |

| Neuropharmacological | Potential effects on CNS disorders |

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Methods:

- The compound can be synthesized through various methods involving the bromination of phenyl derivatives followed by ketone formation.

- Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining yield and purity.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one?

The synthesis typically involves Friedel-Crafts acylation followed by bromination . For example:

- Step 1 : Acylation of a fluorophenyl precursor (e.g., 3-fluorotoluene) with propan-2-one derivatives under Lewis acid catalysis (e.g., AlCl₃) .

- Step 2 : Bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

Key considerations : - Regioselectivity in bromination can be influenced by steric and electronic effects of the fluorine substituent.

- Yields may vary (50–80%) depending on reaction optimization (temperature, solvent polarity) .

Advanced: How can conflicting crystallographic data for brominated aryl ketones be resolved during structural refinement?

Conflicts often arise from disorder in the bromomethyl group or twinned crystals . To address this:

- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twin law optimization .

- Validate against spectroscopic data (e.g., NMR coupling constants for fluorine-bromine interactions) .

Example : In (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, SHELXL resolved rotational disorder in the bromophenyl ring by refining occupancy ratios .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H NMR : Look for splitting patterns from adjacent fluorine (e.g., 3-fluorophenyl protons: δ 7.2–7.8 ppm, J = 8–10 Hz) .

- ¹³C NMR : Bromomethyl carbon appears at δ 30–35 ppm; ketone carbonyl at δ 205–210 ppm .

- IR : Strong C=O stretch near 1700 cm⁻¹; C-Br vibration at 550–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 270–275 (Br/F isotopic pattern) .

Advanced: How does the electronic interplay between fluorine and bromine substituents influence reactivity?

The electron-withdrawing fluorine at the meta position activates the bromomethyl group for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Computational studies (DFT) show:

- Fluorine increases the partial positive charge on the adjacent carbon, enhancing electrophilicity.

- Bromine’s polarizability stabilizes transition states, lowering activation energy by 5–10 kJ/mol compared to non-fluorinated analogs .

Experimental validation : Kinetic studies using substituted benzyl bromides confirm faster substitution rates in fluorinated derivatives .

Basic: What precautions are necessary for handling this compound in the lab?

- Toxicity : Brominated compounds may cause skin/eye irritation. Use PPE (gloves, goggles).

- Stability : Store under inert atmosphere (N₂/Ar) to prevent decomposition via radical pathways .

- Waste disposal : Neutralize with sodium thiosulfate to reduce bromide emissions .

Advanced: How can computational modeling predict the compound’s solid-state packing and intermolecular interactions?

- DFT/Molecular Mechanics : Simulate crystal packing using software like Mercury or Materials Studio.

- Key interactions :

- C-H···O hydrogen bonds between ketone and aromatic protons.

- Halogen bonding (C-Br···F-C) stabilizes layered structures .

Case study : For (2E)-3-(4-bromophenyl)-1-(quinolyl)propenone, predicted π-stacking distances (3.4–3.6 Å) matched experimental XRD data within 0.1 Å .

Basic: What are common side products during synthesis, and how are they identified?

- Over-bromination : Detected via GC-MS as peaks at m/z 350–360 (di-brominated byproducts) .

- Oxidation of ketone : IR peaks at 1750 cm⁻¹ (carboxylic acid) indicate degradation; mitigate with antioxidant additives (e.g., BHT) .

Advanced: What strategies optimize yield in multi-step syntheses involving bromomethyl-fluorophenyl motifs?

- Flow chemistry : Enhances control over bromination exothermicity, improving yield by 15–20% .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min for acylation step) .

Data comparison :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional | 65 | 6 |

| Microwave | 78 | 0.5 |

| Flow Chemistry | 82 | 2 |

Basic: How is X-ray crystallography applied to confirm the compound’s structure?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL refines positional parameters, with R-factors < 5% for high-quality data .

Example : A related compound, (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, showed C-Br bond length of 1.89 Å (vs. theoretical 1.91 Å) .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。